molecular formula C24H17FN2O3S2 B12162722 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12162722
M. Wt: 464.5 g/mol
InChI Key: UPWOJKHFXBYQFB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
    • The core structure is a pyrrolidine-2,3-dione ring.
    • Attached to the pyrrolidine ring, we have a 4-fluorophenyl group.
    • Further, there’s a (4,6-dimethyl-1,3-benzothiazol-2-yl) moiety.
    • Lastly, a hydroxy(thiophen-2-yl)methylidene group is connected.
  • This compound belongs to the class of heterocyclic molecules due to the presence of both nitrogen and sulfur atoms in its structure.
  • Its molecular formula is C20H16FNO2S2 .
  • The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione .
  • It may have interesting pharmacological properties or applications, given its complex structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:
      • Oxidation : Oxidative transformations of the thiophene or benzothiazole moieties.
      • Reduction : Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring.
      • Substitution : Substitution reactions at the phenyl group or other functional groups.
    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    Chemistry

    The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic pathways.

    Synthetic Routes

    The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole ring followed by the introduction of other functional groups. Common reagents include acids and bases under controlled conditions to optimize yield and purity.

    Biology

    Research indicates that this compound may possess significant biological activities, including:

    Antimicrobial Activity

    Studies have shown that derivatives of benzothiazole can inhibit bacterial growth. The specific compound may exhibit similar properties through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

    Antitumor Activity

    Compounds with similar structures have demonstrated antitumor effects by inducing apoptosis in cancer cells. The mechanisms may involve modulation of cell cycle progression and activation of apoptotic pathways .

    Medicine

    The therapeutic potential of this compound is being explored in various contexts:

    Potential Drug Development

    Its unique properties suggest applications in treating diseases such as cancer and infections. Investigations into its pharmacological profiles are ongoing to evaluate its efficacy and safety.

    Case Study 1: Antitumor Properties

    A study investigated the effects of similar benzothiazole compounds on cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction.

    Case Study 2: Antimicrobial Efficacy

    Another research focused on evaluating the antimicrobial properties against various pathogens. The results showed promising activity, suggesting potential use in developing new antibiotics.

    Mechanism of Action

    • Without specific data, we can only speculate. the compound’s structure suggests potential interactions with enzymes, receptors, or cellular pathways.
    • Further research would be needed to elucidate its mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of diverse functional groups.
    • If you encounter related compounds, consider comparing their structures, properties, and applications.

    Remember that this information is based on existing knowledge up to my last update in 2021 For more accurate and up-to-date details, consult scientific literature or databases

    : PubChem Compound Database

    Biological Activity

    The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets.

    • Molecular Formula : C27H21FN2O4S
    • Molecular Weight : 488.53 g/mol
    • IUPAC Name : this compound

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

    • Preparation of the benzothiazole ring.
    • Introduction of the pyrrolidine and dione moieties.
    • Utilization of reagents such as acids and bases under controlled conditions to facilitate reactions.

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of this compound. For instance:

    • Mechanism of Action : The compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
    • Case Study : In vitro studies demonstrated that compounds structurally similar to this one exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 6.2 to 43.4 μM .
    Cell LineIC50 Value (μM)Reference
    HCT-116 (Colon)6.2
    T47D (Breast)27.3

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • Activity Spectrum : It showed effectiveness against a range of bacterial strains, with minimal inhibitory concentrations (MIC) indicating good activity compared to standard antibiotics.
    MicroorganismMIC (μg/mL)Reference
    Staphylococcus aureus8
    Escherichia coli16

    Antiviral Properties

    Emerging research suggests that the compound may possess antiviral properties:

    • Inhibition Studies : Similar compounds have been reported to inhibit viral replication in cell cultures, suggesting potential applications in antiviral drug development .

    The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
    • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that lead to apoptosis or growth inhibition.

    Properties

    Molecular Formula

    C24H17FN2O3S2

    Molecular Weight

    464.5 g/mol

    IUPAC Name

    1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C24H17FN2O3S2/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3

    InChI Key

    UPWOJKHFXBYQFB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C

    Origin of Product

    United States

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